molecular formula C21H25N3O3 B2953367 1-Benzyl-1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 887465-33-0

1-Benzyl-1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No. B2953367
CAS RN: 887465-33-0
M. Wt: 367.449
InChI Key: PAYPBPHMLKFNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as Compound A, is a synthetic compound that has shown promising results in scientific research. This compound has been studied for its potential use in various fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy.

Scientific Research Applications

Stereochemical Synthesis and Medicinal Chemistry Applications

One research avenue involves the stereochemical synthesis of active metabolites of potent inhibitors, such as PI3 kinase inhibitors, which are critical in cancer research and therapy. For instance, the stereoselective synthesis of active metabolites of PI3 kinase inhibitors demonstrates the importance of precise chemical manipulation in developing therapeutic agents (Chen et al., 2010). Such methodologies not only contribute to the synthesis of complex molecules but also aid in understanding their biological activities and optimizing their therapeutic potential.

Molecular Complexation and Material Science

Another application area is the study of molecular complexation and its implications for material science. For example, research on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates contributes to our understanding of hydrogen bonding and molecular self-assembly processes (Ośmiałowski et al., 2013). These studies are fundamental in designing new materials with specific properties, such as self-healing, conductivity, or selective ion transport.

Catalysis and Green Chemistry

Furthermore, urea derivatives are pivotal in catalysis, offering greener alternatives for chemical reactions. The development of urea-functionalized self-assembled molecular prisms for heterogeneous catalysis in water illustrates this application (Howlader et al., 2016). These molecular prisms catalyze reactions in aqueous media, aligning with green chemistry principles by reducing solvent toxicity and enhancing reaction efficiency.

Pharmacological Research

In pharmacological research, urea derivatives serve as key intermediates or active components in drug design. Studies on flexible urea-based acetylcholinesterase inhibitors highlight the role of urea compounds in developing treatments for neurodegenerative diseases, such as Alzheimer's (Vidaluc et al., 1995). By modifying the chemical structure of urea derivatives, researchers can tailor the pharmacological properties of these compounds, enhancing their efficacy and selectivity for specific biological targets.

properties

IUPAC Name

1-benzyl-1-(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-16-7-9-19(10-8-16)24-15-18(13-20(24)26)22-21(27)23(11-12-25)14-17-5-3-2-4-6-17/h2-10,18,25H,11-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYPBPHMLKFNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

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